

# 3-Ethoxypyridin-2-amine: A Technical Guide to Its Physicochemical Properties

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## Compound of Interest

Compound Name: 3-Ethoxypyridin-2-amine

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This technical guide provides a comprehensive overview of the core physicochemical properties of **3-Ethoxypyridin-2-amine** (CAS No. 10006-74-3), a heterocyclic amine of interest in chemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of its fundamental chemical characteristics.

## Core Physicochemical Data

**3-Ethoxypyridin-2-amine**, with the empirical formula  $C_7H_{10}N_2O$ , is a substituted pyridine derivative.<sup>[1]</sup> The following table summarizes its key identifying and physicochemical properties. While experimental data for some parameters are not publicly available, predicted values from reliable computational models are provided where applicable.

Property	Value	Source
IUPAC Name	3-ethoxypyridin-2-amine	N/A
Synonyms	2-Amino-3-ethoxypyridine	[2]
CAS Number	10006-74-3	[1][2]
Molecular Formula	C7H10N2O	[1]
Molecular Weight	138.17 g/mol	[1]
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Water Solubility	Data not available	N/A
pKa	Data not available	N/A
logP (Predicted)	0.8	PubChemLite

## Experimental Protocols for Physicochemical Characterization

While specific experimental data for **3-Ethoxypyridin-2-amine** is limited in public literature, the following sections detail the standardized methodologies that should be employed for its characterization, primarily based on the OECD Guidelines for the Testing of Chemicals. These protocols ensure data accuracy, reproducibility, and international acceptance.

### Determination of Melting Point / Melting Range (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[3][4] This property is a crucial indicator of purity.

Methodology: One of the most common methods is the capillary tube method.

- **Sample Preparation:** A small amount of finely powdered, dry **3-Ethoxypyridin-2-amine** is packed into a capillary tube.

- Apparatus: The capillary tube is placed in a heating apparatus (either a liquid bath or a metal block) alongside a calibrated thermometer.[\[3\]](#)[\[4\]](#)
- Heating: The apparatus is heated at a slow, controlled rate.
- Observation: The temperature at which the substance first begins to melt (initial melting point) and the temperature at which the substance is completely liquid (final melting point) are recorded. This range is reported as the melting range.
- Other Methods: Alternative methods include Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA), which can provide more precise data.[\[4\]](#)

## Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[\[5\]](#)[\[6\]](#)

Methodology: A standard method for determining the boiling point is the ebulliometer method.

- Apparatus: An ebulliometer, an apparatus designed for precise boiling point measurement, is used.
- Procedure: The liquid sample of **3-Ethoxypyridin-2-amine** is heated, and the temperature of the boiling liquid and its vapor are measured under equilibrium conditions.
- Pressure Correction: The boiling point is measured at the ambient pressure and then corrected to standard atmospheric pressure (101.325 kPa).
- Alternative Methods: Other acceptable methods include dynamic vapor pressure measurement, distillation methods, or the Siwoloboff method.[\[5\]](#)[\[7\]](#) For high-throughput screening, photocell detection or thermal analysis can also be employed.[\[5\]](#)

## Determination of Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[\[8\]](#)[\[9\]](#) It is a critical parameter for assessing environmental fate and bioavailability.

Methodology: The Flask Method is suitable for substances with solubility above  $10^{-2}$  g/L.

- **Equilibration:** An excess amount of **3-Ethoxypyridin-2-amine** is added to a flask containing purified water.
- **Stirring:** The mixture is agitated at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[\[8\]](#)
- **Phase Separation:** The suspension is centrifuged or filtered to separate the undissolved solid from the aqueous solution.
- **Analysis:** The concentration of **3-Ethoxypyridin-2-amine** in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[\[10\]](#)
- **Replicates:** The experiment is performed in replicate to ensure the reliability of the results.

## Determination of the Partition Coefficient (logP)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: The Shake Flask Method is the traditional and most reliable method.

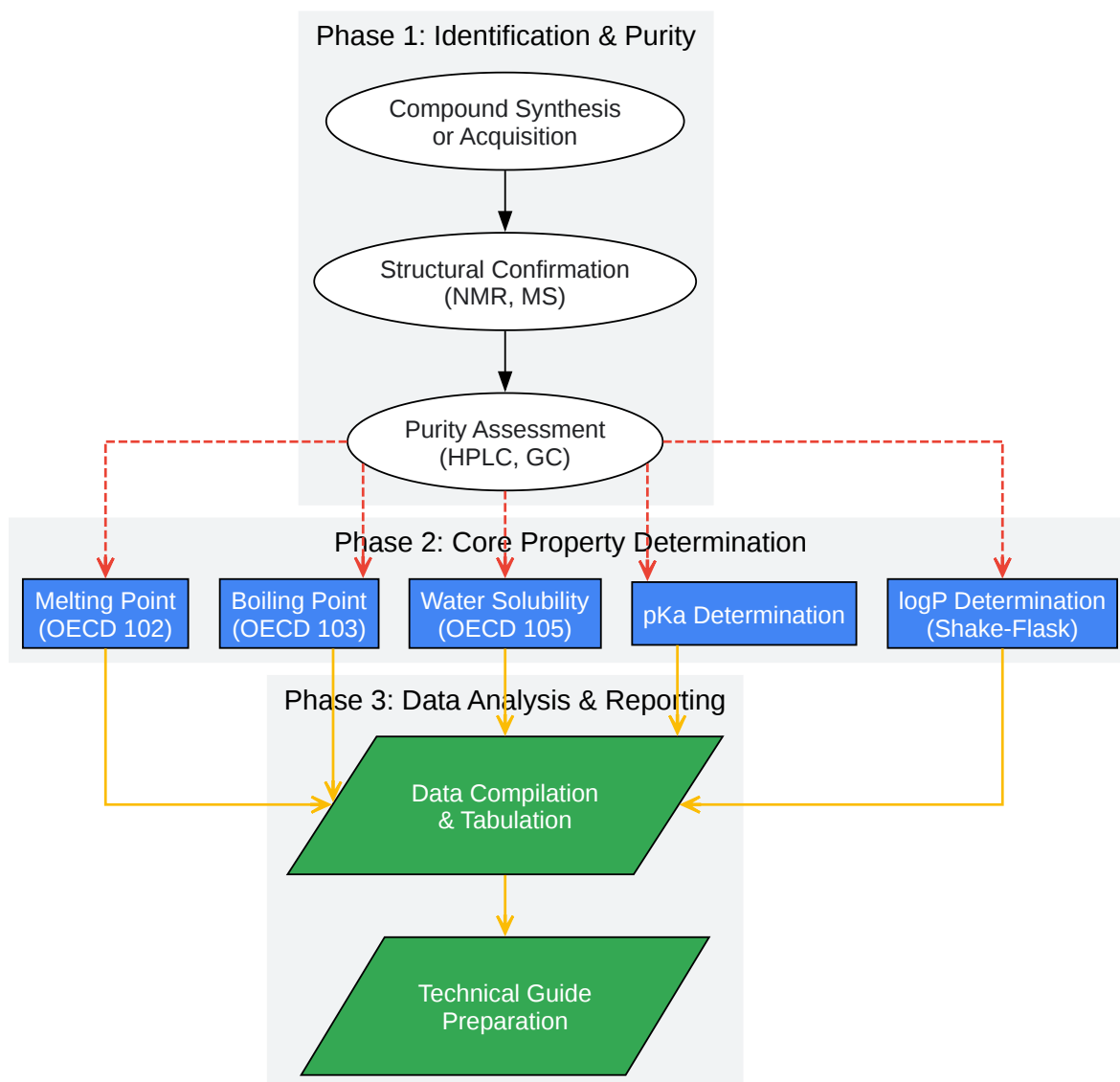
- **Solvent Saturation:** n-octanol and a suitable aqueous buffer (e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together and allowing the phases to separate.[\[11\]](#)
- **Partitioning:** A known amount of **3-Ethoxypyridin-2-amine** is dissolved in one of the phases. The two phases are then mixed in a flask and shaken gently for several hours to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached.[\[11\]](#)
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the two phases.
- **Concentration Analysis:** The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).

- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[\[12\]](#)

## Visualized Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity like **3-Ethoxypyridin-2-amine**, from initial identification to comprehensive property profiling.

## Workflow for Physicochemical Characterization

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## Workflow for Physicochemical Characterization

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